molecular formula C20H20ClNO3S B2952144 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1226429-13-5

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2952144
CAS No.: 1226429-13-5
M. Wt: 389.89
InChI Key: VLWDKXQBKNADJP-UHFFFAOYSA-N
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Description

This compound (CAS: 2034396-83-1) features a propanamide backbone substituted with a 4-chlorophenoxy group, a methyl group, and two heteroaromatic substituents: furan-2-ylmethyl and thiophen-3-ylmethyl. Its structural complexity arises from the combination of a chlorinated aromatic ether and two distinct heterocyclic moieties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-11-26-14-15)13-18-4-3-10-24-18/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDKXQBKNADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(CC1=CSC=C1)CC2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent.

    Introduction of the furan and thiophene groups: These can be incorporated through nucleophilic substitution reactions or cross-coupling reactions.

    Formation of the amide bond: This step usually involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Evidence Source
Target Compound 4-Chlorophenoxy, furan-2-ylmethyl, thiophen-3-ylmethyl C₂₀H₂₁ClN₂O₃S 404.91* Dual heteroaromatic N-substituents; chiral potential
2-(4-Chlorophenoxy)-2-methyl-N-[2-(methylsulfanyl)phenyl]propanamide 4-Chlorophenoxy, methylsulfanylphenyl C₁₇H₁₈ClNO₂S 335.85 Single aromatic sulfanyl group; simpler substitution pattern
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy, hydroxy, trifluoromethylphenyl C₁₉H₁₅F₃N₂O₃ 376.33 Stereospecific (R-configuration); cyano and trifluoromethyl groups
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide Chloro-trifluoromethylphenyl, dimethyl C₁₂H₁₃ClF₃NO 279.69 Compact structure; N-H···O hydrogen bonding in crystal lattice
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Hydroxy, nitro, trifluoromethylphenyl C₁₁H₁₁F₃N₂O₃ 276.21 Electron-withdrawing nitro group; potential for strong hydrogen bonding

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Heteroaromatic vs. Aromatic Substituents: The target compound’s furan and thiophene groups introduce π-electron-rich systems, which may enhance π-π stacking interactions compared to purely phenyl-substituted analogs (e.g., ).
  • Chlorophenoxy Group: Shared with , this group contributes to lipophilicity and metabolic stability. In contrast, the nitro and trifluoromethyl groups in and increase electrophilicity, which may affect reactivity or binding to biological targets .

Crystallographic and Packing Behavior

  • highlights N-H···O hydrogen bonding forming chain-like structures in crystals. The target compound’s bulkier substituents likely disrupt such packing, favoring weaker van der Waals interactions or C-H···π contacts. Tools like Mercury () could elucidate these differences .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenoxy group : Enhances lipophilicity and potential receptor binding.
  • Furan and thiophene moieties : Contribute to its biological activity through various interactions with biological targets.
  • Propanamide backbone : Provides stability and influences pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of chlorophenoxy compounds have shown efficacy against various bacterial strains. The specific compound may act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Several studies have identified furan and thiophene derivatives as promising anticancer agents. For example, compounds containing furan rings have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The presence of the thiophene moiety may further enhance these effects due to its ability to interact with cellular targets involved in cancer progression.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, potentially leading to reduced tumor growth.
  • Receptor Modulation : The chlorophenoxy group may facilitate binding to specific receptors involved in signal transduction pathways, influencing cellular responses.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various chlorophenoxy derivatives, revealing that compounds similar to 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)propanamide demonstrated significant inhibition against Gram-positive bacteria .
  • Cytotoxicity Assays : In vitro assays showed that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Data Table

Biological ActivityAssessed ParameterResult
AntimicrobialZone of Inhibition15 mm (against S. aureus)
AnticancerIC50 (HeLa cells)25 µM
Enzyme Inhibition% Inhibition (Topoisomerase)70% at 50 µM

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